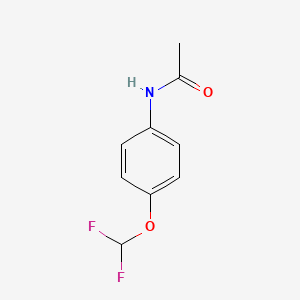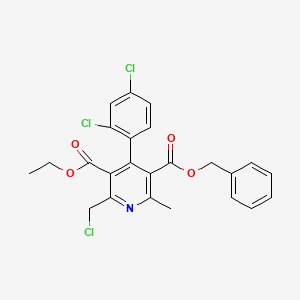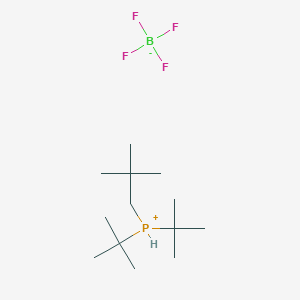
二叔丁基(新戊基)膦鎓四氟硼酸盐
描述
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a phosphonium salt with the chemical formula C13H29PBF4. It is a derivative of di-tert-butylneopentylphosphine, where the phosphine group is protonated and paired with tetrafluoroborate anion. This compound is known for its stability and utility in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Phosphine Synthesis: The synthesis of di-tert-butylneopentylphosphine involves the reaction of neopentyl chloride with di-tert-butylphosphine in the presence of a strong base such as sodium hydride (NaH).
Protonation: The resulting phosphine is then protonated using an acid like hydrofluoric acid (HF) to form the phosphonium salt.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reagents are mixed in a controlled environment to ensure purity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product.
Types of Reactions:
Oxidation: Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate can undergo oxidation reactions to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Phosphine Oxides: Resulting from oxidation reactions.
Phosphines: Resulting from reduction reactions.
Substitution Products: Various organic compounds depending on the nucleophile used.
科学研究应用
Chemistry: Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Biology: The compound can be used as a reagent in biochemical assays to study enzyme mechanisms. Medicine: Industry: The compound is utilized in the production of fine chemicals and materials due to its stability and reactivity.
作用机制
Target of Action
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, also known as Di-tert-butylneopentylphosphonium tetrafluoroborate, primarily targets palladium in catalytic reactions . It acts as a ligand, binding to the palladium to facilitate various types of cross-coupling reactions .
Mode of Action
The compound interacts with its target, palladium, by forming a complex that enhances the efficiency of the catalytic process . This interaction results in an increase in the rate of the reaction and the yield of the desired product .
Biochemical Pathways
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate affects the pathway of palladium-catalyzed cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds. The downstream effects include the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it increases the efficiency and yield of the reactions it catalyzes .
Result of Action
The molecular effect of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate’s action is the formation of new carbon-carbon and carbon-heteroatom bonds . On a cellular level, this can lead to the synthesis of new organic compounds, given the right conditions .
Action Environment
The action, efficacy, and stability of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate can be influenced by various environmental factors. These include the presence of other reactants, the temperature, and the pH of the reaction environment . For example, the compound is typically stored under nitrogen and protected from light to maintain its stability .
相似化合物的比较
Tri-tert-butylphosphine: Another bulky phosphine used in catalysis.
Di-tert-butylphenylphosphine: Similar structure but with a phenyl group instead of neopentyl.
Uniqueness:
Stability: Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is more stable than many other phosphines due to the neopentyl group.
Reactivity: Its reactivity in cross-coupling reactions is comparable or superior to tri-tert-butylphosphine.
属性
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPUGYQGIWNRI-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584812 | |
| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886059-84-3 | |
| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886059-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)
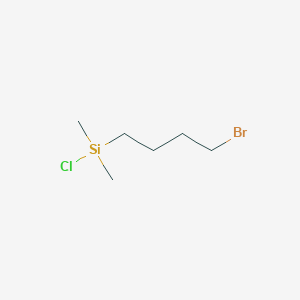
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
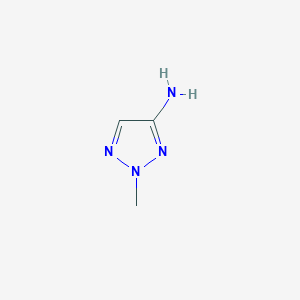
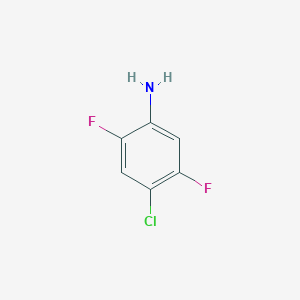
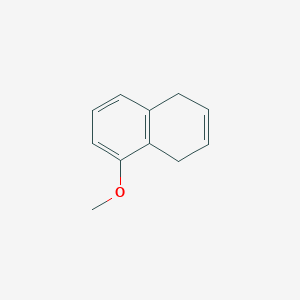
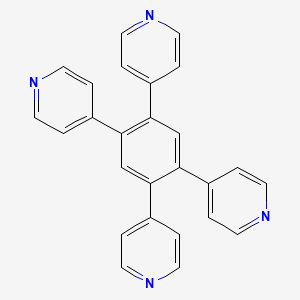
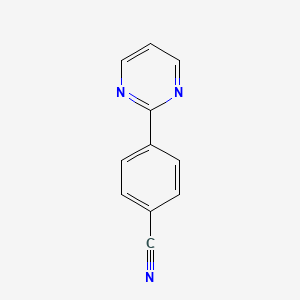
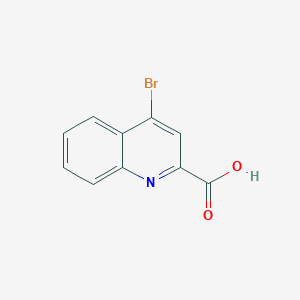
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/new.no-structure.jpg)
![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
